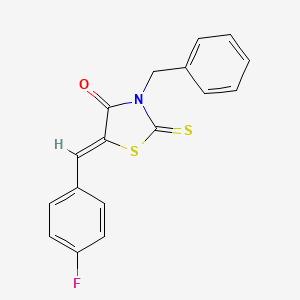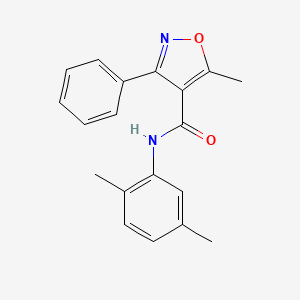![molecular formula C22H29BrN4O2 B12182803 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone](/img/structure/B12182803.png)
1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a unique combination of azepane, indole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to introduce the azepane and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperazine and azepane rings.
Substitution: Halogen substitution reactions can occur on the bromine atom of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine and azepane groups may enhance the compound’s ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)ethanone
- 1-acetyl-7-(azepan-1-ylsulfonyl)-5-bromoindoline
Uniqueness
1-(azepan-1-yl)-2-{4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H29BrN4O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[4-[2-(5-bromoindol-1-yl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H29BrN4O2/c23-19-5-6-20-18(15-19)7-10-27(20)17-22(29)26-13-11-24(12-14-26)16-21(28)25-8-3-1-2-4-9-25/h5-7,10,15H,1-4,8-9,11-14,16-17H2 |
InChI Key |
OBTCMQWXEKASEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12182720.png)


![3-(4-Chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B12182737.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B12182743.png)
![(2-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12182746.png)
![3-methyl-5-oxo-N-(2-(pyridin-2-yl)ethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12182747.png)
![1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12182750.png)


![N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide](/img/structure/B12182765.png)
![3,4,5-trimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12182768.png)
![N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12182780.png)

